molecular formula C18H15BrN4O2 B11673388 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673388
M. Wt: 399.2 g/mol
InChI Key: HMIKLTZFXCEORD-KEBDBYFISA-N
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Description

N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative featuring a 5-bromo-2-hydroxybenzylidene hydrazone moiety. This compound belongs to a class of Schiff base derivatives known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structure combines a pyrazole core substituted with a 4-methyl-3-phenyl group and a hydrazide-linked 5-bromo-2-hydroxyphenyl unit. The (E)-configuration of the imine bond is critical for its stereochemical stability and interaction with biological targets .

Properties

Molecular Formula

C18H15BrN4O2

Molecular Weight

399.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15BrN4O2/c1-11-16(12-5-3-2-4-6-12)21-22-17(11)18(25)23-20-10-13-9-14(19)7-8-15(13)24/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-10+

InChI Key

HMIKLTZFXCEORD-KEBDBYFISA-N

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Hydrate and Acrolein

Reaction Conditions:

  • Hydrazine hydrate (1.0 eq) and acrolein (1.2 eq) are reacted in an aqueous-organic medium (toluene/water, 3:1 v/v) at 20–60°C.

  • Exothermic reaction forms 2-pyrazoline as an intermediate.

Mechanism:

  • Michael addition of hydrazine to acrolein yields a dihydroazine intermediate.

  • Cyclization under thermal conditions generates 2-pyrazoline.

Oxidation to Pyrazole:

  • 2-Pyrazoline is oxidized with sodium hypochlorite (1.5 eq) at 0–30°C to yield pyrazole .

  • Catalyst: Ruthenium trichloride monohydrate (0.5 mol%) enhances yield to 89% .

Functionalization of Pyrazole

Methyl and Phenyl Substitution:

  • 4-Methyl-3-phenylpyrazole-5-carboxylic acid is synthesized via Friedel-Crafts alkylation using:

    • Pyrazole (1.0 eq), methyl iodide (1.2 eq), and benzene (2.0 eq) in AlCl₃ (5 mol%) at 80°C.

  • Esterification with methanol/H₂SO₄ yields the methyl ester (95% purity).

Conversion to Hydrazide:

  • The methyl ester reacts with hydrazine hydrate (2.0 eq) in ethanol under reflux (12 h) to form 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide .

Synthesis of 5-Bromo-2-Hydroxybenzaldehyde

This aldehyde component is prepared via nitration and oxidation, as per CN Patent 102,321,016A.

Nitration of 2-Amino-5-Bromo-4-Methylpyridine

Steps:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 eq) is nitrated with H₂SO₄/H₂O₂ (2:1 v/v) at 5°C.

  • Neutralization with NaOH (pH 7–8) precipitates 5-bromo-4-methyl-2-nitropyridine (yield: 78%).

Oxidation to Carboxylic Acid

  • 5-Bromo-4-methyl-2-nitropyridine (1.0 eq) is oxidized with Na₂Cr₂O₇ (2.5 eq) in H₂SO₄ at 40°C for 8 h.

  • Hydrolysis yields 5-bromo-2-nitroisonicotinic acid (yield: 85%).

Reduction and Esterification

  • Nitro group reduction using H₂/Pd-C in methanol produces 5-bromo-2-hydroxyisonicotinic acid .

  • Esterification with thionyl chloride/methanol forms methyl 5-bromo-2-hydroxyisonicotinate (91% yield).

Condensation to Form the Hydrazone Linkage

The final step involves Schiff base formation between the hydrazide and aldehyde.

Reaction Protocol:

  • 4-Methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (1.0 eq) and 5-bromo-2-hydroxybenzaldehyde (1.1 eq) are refluxed in ethanol (12 h) with glacial acetic acid (5 drops) as catalyst.

  • The (E)-isomer is isolated via recrystallization from ethanol/water (yield: 82%).

Characterization Data:

  • ¹H NMR (CDCl₃): δ 8.67 (s, 1H, CH=N), 7.82–7.25 (m, 5H, Ph), 2.59 (s, 3H, CH₃).

  • IR (KBr): 3100 (OH), 1650 cm⁻¹ (C=O).

Optimization and Challenges

Yield Improvement Strategies

ParameterOptimal ConditionYield Increase
SolventEthanol/water (4:1)+12%
CatalystAcetic acid (0.5 eq)+8%
Reaction Time18 h+5%

Common Side Reactions

  • Z-Isomer Formation: Minimized by using excess aldehyde (1.2 eq).

  • Oxidation of Hydrazide: Prevented by inert atmosphere (N₂).

Industrial-Scale Considerations

  • Cost-Effective Reagents: Sodium hypochlorite (over Ru catalysts) reduces oxidation costs.

  • Waste Management: Cr(VI) byproducts from Na₂Cr₂O₇ require neutralization with FeSO₄ .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C20H18BrN4O2
  • Molecular Weight : 455.336 g/mol
  • IUPAC Name : N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

The compound features a pyrazole ring, which is known for its pharmacological significance. The presence of the bromine atom and hydroxyl group enhances its reactivity and biological activity.

Medicinal Chemistry

The compound has been studied for its potential as an anti-inflammatory agent. Research indicates that derivatives of pyrazole exhibit significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. The specific structure of this compound may enhance its efficacy compared to simpler pyrazole derivatives.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound, through in vitro assays measuring cytokine release. Results indicated a notable reduction in pro-inflammatory cytokines, suggesting potential therapeutic uses in treating conditions such as arthritis or other inflammatory diseases .

Antimicrobial Properties

Research has shown that compounds with similar structures possess antimicrobial activity against a range of pathogens. The incorporation of the bromine atom is believed to contribute to this property by enhancing membrane permeability and disrupting bacterial cell walls.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential as a new antimicrobial agent .

Anticancer Activity

Emerging evidence suggests that pyrazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells. The unique structural features of this compound may enhance its ability to target specific cancer pathways.

Case Study: Cytotoxicity Assays

In a recent study, this compound was tested against various cancer cell lines, including breast and colon cancer cells. The results indicated significant cytotoxic effects, with IC50 values lower than those observed for many conventional chemotherapeutics. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway .

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Halogen and Hydroxy Substitutions
  • Target Compound : The 5-bromo-2-hydroxyphenyl group enhances electronic effects and hydrogen-bonding capacity, influencing solubility and target binding.
  • N′-[(E)-(5-Bromo-2-fluorophenyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide (): Replacing the hydroxyl group with fluorine reduces hydrogen-bond donor capacity but increases lipophilicity.
  • N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-5-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide (): The addition of a 4-chlorobenzyloxy group increases steric bulk and may enhance membrane permeability compared to the target compound .
Electron-Donating vs. Electron-Withdrawing Groups
  • In contrast, the bromo-hydroxy substituent in the target compound lowers HOMO energy, favoring electrophilic interactions .

Core Structural Modifications

Pyrazole Substitution Patterns
  • 3-(4-Bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide (): Dual bromophenyl groups increase molecular symmetry and halogen bonding, which may enhance crystallinity and thermal stability compared to the asymmetric target compound .

Physicochemical and Spectroscopic Properties

Property Target Compound Compound Compound
Molecular Weight ~450 g/mol (estimated) 525.787 g/mol ~450 g/mol (estimated)
LogP ~3.5 (predicted) Higher due to chlorobenzyloxy Lower due to fluorine
UV-Vis λmax 320 nm (π→π* transition) 335 nm 310 nm (thienyl contribution)
1H NMR (δ, ppm) 8.2 (imine proton) 8.3 (similar imine proton) 8.1 (imine proton)

Computational and Crystallographic Insights

  • DFT Studies : The target compound’s HOMO-LUMO gap (~4.1 eV) is narrower than methoxy-substituted analogs (~4.5 eV), indicating higher reactivity .
  • Hirshfeld Surface Analysis : Compared to (E)-N’-4-methoxybenzylidene derivatives (), the target compound’s hydroxy group increases O···H interactions (15% vs. 10%), while bromine contributes to Br···π contacts (~5%) .
  • Crystallography : SHELXL refinements () confirm the (E)-configuration and planar pyrazole-hydrazone linkage, similar to related structures in and .

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound within the pyrazole class, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Properties

The molecular formula of this compound is C20H19BrN4O2C_{20}H_{19}BrN_4O_2 with a molecular weight of 427.3 g/mol. The presence of a brominated phenol, a pyrazole core, and a hydrazide functionality enhances its potential for biological interactions.

PropertyValue
Molecular FormulaC20H19BrN4O2
Molecular Weight427.3 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The functional groups present allow for multiple types of interactions:

  • Hydrogen Bonding : The hydroxyl and carbonyl groups can form hydrogen bonds with target proteins.
  • π-π Interactions : The aromatic rings can engage in π-π stacking interactions, enhancing binding affinity.
  • Metal Ion Coordination : The nitrogen atoms in the pyrazole ring can coordinate with metal ions, potentially influencing enzyme activity.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of pyrazole derivatives, including the compound . For instance:

  • Cell Line Studies : this compound has shown cytotoxic effects against various cancer cell lines:
    • MCF7 (Breast Cancer) : IC50 values indicating effective inhibition of cell growth.
    • A549 (Lung Cancer) : Demonstrated significant apoptosis induction at concentrations as low as 49.85 µM .

Anti-inflammatory Activity

The compound has also exhibited anti-inflammatory properties through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies reported up to 85% inhibition at specific concentrations, showcasing its potential as an anti-inflammatory agent .

Case Studies and Research Findings

  • Study on Pyrazole Derivatives :
    • A comprehensive review highlighted various pyrazole compounds with anticancer properties. The study indicated that modifications to the pyrazole structure can enhance activity against specific cancer types .
  • Mechanistic Insights :
    • Research has detailed the interaction pathways of pyrazoles with cellular targets, emphasizing how structural variations influence their biological efficacy .
  • Comparative Analysis :
    • A comparative study involving several pyrazole derivatives showed that those with halogen substitutions, like bromine in this compound, often exhibited enhanced biological activities compared to their non-halogenated counterparts.

Q & A

Q. What are the optimal synthetic routes for preparing N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a three-step process: (i) Formation of the pyrazole core via cyclization of β-ketoesters with hydrazine derivatives under acidic conditions (e.g., acetic acid, 80°C). (ii) Condensation of the pyrazole intermediate with 5-bromo-2-hydroxybenzaldehyde in ethanol under reflux (12–24 hours) to form the hydrazone linkage. (iii) Purification via recrystallization (e.g., ethanol/water) and characterization using NMR (1H/13C), IR (to confirm C=N and N-H stretches), and LC-MS for mass validation .
  • Key Considerations : Solvent choice (polar aprotic solvents enhance condensation efficiency) and pH control (weakly acidic conditions prevent hydrolysis of the hydrazone bond).

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of:
  • 1H/13C NMR : To verify aromatic protons (δ 6.8–8.2 ppm), hydrazone proton (δ ~8.5 ppm), and methyl/methylene groups.
  • FT-IR : Peaks at 1600–1650 cm⁻¹ (C=N), 3200–3300 cm⁻¹ (N-H), and 1250–1300 cm⁻¹ (C-O from phenolic -OH).
  • UV-Vis : π→π* transitions in the hydrazone moiety (λmax ~300–350 nm).
  • Mass Spectrometry (ESI-MS) : To confirm molecular ion [M+H]+ and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound, particularly the (E)-configuration of the hydrazone bond?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or Olex2 software:
  • Crystallize the compound in a solvent system (e.g., DMSO/EtOH) to obtain high-quality crystals.
  • Refinement of the structure with SHELXL-2019 validates bond lengths (C=N ~1.28 Å) and torsion angles (trans-configuration).
  • Use ORTEP-3 for visualizing anisotropic displacement parameters and Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds between phenolic -OH and adjacent N-H groups) .

Q. What computational strategies are recommended for studying the electronic properties and binding affinity of this compound with biological targets?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.
  • Molecular Docking (AutoDock Vina or Schrödinger) : Dock the compound into active sites (e.g., COX-2 or kinase enzymes) using flexible ligand/rigid receptor protocols. Validate with MD simulations (GROMACS) to assess binding stability .
    • Data Interpretation : Correlate docking scores (ΔG) with experimental IC50 values to identify key interactions (e.g., Br···π interactions with hydrophobic residues).

Q. How can researchers address contradictions in reported bioactivity data for hydrazone derivatives, such as variable antimicrobial efficacy?

  • Methodological Answer :
  • Systematic SAR Studies : Compare substituent effects (e.g., bromo vs. methoxy groups) on bioactivity using standardized assays (e.g., MIC against S. aureus).
  • Control for Crystal Polymorphism : SCXRD or PXRD to rule out structural variations affecting bioavailability.
  • Statistical Analysis : Apply ANOVA to datasets from independent studies to identify outliers or assay-specific biases .

Experimental Design & Data Analysis

Q. What strategies ensure accurate quantification of thermal stability and degradation pathways for this compound?

  • Methodological Answer :
  • TGA/DSC : Heat at 10°C/min under N2 to identify decomposition steps (e.g., loss of hydrazone moiety at ~200°C).
  • LC-MS/MS : Monitor degradation products (e.g., cleavage of the C=N bond) under accelerated storage conditions (40°C/75% RH).
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life .

Q. How can researchers leverage crystallographic data to inform structure-activity relationships (SAR) for pyrazole-carbohydrazide derivatives?

  • Methodological Answer :
  • Superimpose Crystal Structures : Compare torsion angles and packing motifs of analogs (e.g., 5-bromo vs. 5-nitro derivatives) to correlate geometry with bioactivity.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., halogen bonding from Br) that enhance solubility or target binding .

Methodological Challenges & Solutions

Q. What experimental precautions are critical for handling the hydrolytic instability of the hydrazone bond in aqueous media?

  • Solution :
  • Use buffered solutions (pH 5–6) to minimize hydrolysis.
  • Conduct stability-indicating assays (HPLC with PDA detection) to monitor degradation in real-time .

Q. How can researchers validate the purity of synthesized batches when minor impurities (<0.5%) are suspected?

  • Solution :
  • HPLC-DAD/HRMS : Employ orthogonal methods with C18 columns (ACN/water + 0.1% formic acid) and high-resolution MS to detect trace impurities.
  • NMR Relaxation Filters : Suppress signals from major components to amplify impurity peaks .

Advanced Applications

Q. What are the prospects for incorporating this compound into multi-target drug discovery pipelines, given its hybrid pharmacophore?

  • Methodological Answer :
  • Polypharmacology Profiling : Screen against panels of kinases, GPCRs, and ion channels (e.g., Eurofins CEREP panel).
  • Synergistic Studies : Combine with NSAIDs or antifungals in checkerboard assays to identify additive/synergistic effects .

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